molecular formula C20H13FN2O2S B270087 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B270087
M. Wt: 364.4 g/mol
InChI Key: WYNUJCRDPCZZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, also known as FNO, is a synthetic compound that has gained significant attention in the field of scientific research. FNO is a member of the oxadiazole family, which is known for its diverse pharmacological properties. FNO has been found to possess excellent bioactivity and has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves its interaction with specific targets in the body, leading to the modulation of various physiological processes. 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been found to interact with various enzymes, receptors, and ion channels, leading to the inhibition or activation of their functions. 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been found to possess excellent selectivity and potency against its targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been found to possess various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including kinases, phosphatases, and proteases. 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been found to interact with various receptors, including G protein-coupled receptors and ionotropic receptors. 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been found to modulate various physiological processes, including cell proliferation, cell differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone possesses several advantages for lab experiments, including its excellent bioactivity, selectivity, and potency. 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been found to be stable under various conditions and can be easily synthesized in large quantities. However, 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone also possesses some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. One potential direction is the development of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the study of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone's potential applications in material science, including the development of sensors and electronic devices. Further studies are also needed to understand the mechanism of action of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone and its potential interactions with other targets in the body.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 2-(1-naphthyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole with 2-mercaptoethanol in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. The synthesis method has been optimized to produce high yields of 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone with excellent purity.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess excellent bioactivity against various targets, including enzymes, receptors, and ion channels. 1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Molecular Formula

C20H13FN2O2S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H13FN2O2S/c21-15-10-8-14(9-11-15)18(24)12-26-20-23-22-19(25-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2

InChI Key

WYNUJCRDPCZZLH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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